molecular formula C9H9N B1329489 4-Methylbenzyl cyanide CAS No. 2947-61-7

4-Methylbenzyl cyanide

Cat. No. B1329489
CAS RN: 2947-61-7
M. Wt: 131.17 g/mol
InChI Key: RNHKXHKUKJXLAU-UHFFFAOYSA-N
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Description

4-Methylbenzyl cyanide is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided data does not directly discuss 4-Methylbenzyl cyanide, it does mention compounds with similar structural motifs or functional groups, which can be informative for understanding the properties and reactivity of 4-Methylbenzyl cyanide.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the study of 4-methylbenzyl thiocyanate, where nucleophiles attack different electrophilic sites on the molecule . Another synthesis approach is the treatment of polymethylbenzyl cyanides with fuming nitric acid, leading to nitrooxylation and subsequent conversion into other derivatives . Additionally, 4-hydroxybenzyl cyanide was synthesized from 4-hydroxybenzeneacetamide using a dehydration reaction catalyzed by Bu2SnO .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methylbenzyl cyanide has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a sulfonamide compound was determined using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The molecular and crystal structures of a 4-hydroxy derivative of a related compound were also determined by X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 4-Methylbenzyl cyanide can be complex, involving multiple electrophilic sites and secondary reactions . The reaction of polymethylbenzyl cyanides with fuming nitric acid is an example of regiospecific transformation . Isocyanide cyclization reactions have been explored, leading to the formation of various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methylbenzyl cyanide can be deduced from spectroscopic data and theoretical calculations. For example, DFT calculations were used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths of a sulfonamide compound . The IR spectra and structure of 4-hydroxybenzylidenemalononitrile and its derivatives were investigated to understand the changes in IR spectra upon conversion to anionic species . The crystal structure, morphology, and intermolecular interactions of N-(4-methylbenzyl)benzamide were studied, providing insights into its potential optical and piezoelectric applications .

Scientific Research Applications

Nucleophilic Substitution Reactions

4-Methylbenzyl cyanide is studied for its unique reactivity in nucleophilic substitution reactions. It is known to possess multiple electrophilic sites that can undergo nucleophilic attack. These reactions are significant for understanding the selective reactivities of attacking sites for nucleophiles in compounds like 4-methylbenzyl cyanide (Ōae, Yamada, Fujimori, & Kikuchi, 1983).

Synthesis of Alpha-Benzoylbenzyl Cyanide

The compound is used in the synthesis of alpha-benzoylbenzyl cyanide and benzoic acid through reactions involving potassium superoxide, showcasing its utility in forming complex organic compounds (Yim, Park, & Han, 1999).

Hydrogen Cyanide Detection

4-Methylbenzyl cyanide plays a role in detecting hydrogen cyanide in air. This application is crucial for environmental and safety monitoring, where detecting toxic substances at low concentrations is essential (Bentley & Alder, 1989).

Fluorescent Heterocyclic Compounds Synthesis

It is also instrumental in synthesizing new fluorescent heterocyclic compounds, which are valuable in various scientific fields, including material science and biological imaging (Pordel, 2012).

Environmental Applications

4-Methylbenzyl cyanide's derivatives are studied for environmental applications, such as the detection of cyanide in water and wastewater. This is crucial for monitoring and maintaining environmental safety standards (Dash, Balomajumder, & Kumar, 2009).

Chemical Education

This compound is also used in green chemistry experiments in educational settings. Its use in such experiments can enhance the practical skills of students while raising awareness about environmental protection (ZhouHong-pin, 2010)

Safety And Hazards

4-Methylbenzyl cyanide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHKXHKUKJXLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183674
Record name p-Tolylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl cyanide

CAS RN

2947-61-7
Record name 4-Methylphenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2947-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolylacetonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058
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Record name P-TOLYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
S Oae, N Yamada, K Fujimori, O Kikuchi - Bulletin of the Chemical …, 1983 - journal.csj.jp
… 4-Methylbenzyl Cyanide (8) was prepared according to the method reported by Zubrik, Dunbar and Durst*) in 51% yield after distillation: Colorless oil; bp 84.5 C/30 mmHg (lit,**) 220 C/…
Number of citations: 22 www.journal.csj.jp
ES Yim, MK Park, BH Han - Ultrasonics sonochemistry, 1999 - Elsevier
… Similarly, 4-methylbenzyl cyanide, 4-methoxybenzyl cyanide and 4-chlorobenzyl cyanide gave the corresponding α-(4-methylbenzoyl)-4-methylbenzyl cyanide, α-(4-methoxybenzoyl)-4-…
Number of citations: 6 www.sciencedirect.com
D Wallach - The Journal of Physical Chemistry, 1969 - ACS Publications
… nucleus in 2-, 3-, and 4-methylbenzyl cyanide have been measured in theneat liquids and in … , and 4-methylbenzyl cyanide (MBC) have been measured. The 14N nucleus has a spin 7 = …
Number of citations: 18 pubs.acs.org
M Pordel - Journal of Chemical Research, 2012 - journals.sagepub.com
… Nucleophilic substitution of hydrogen in 5-nitrobenzimidazole derivatives occurs upon reaction with 4-methylbenzyl cyanide under basic conditions and proceeds with concomitant …
Number of citations: 16 journals.sagepub.com
AK Marwah, P Marwah, GS Rao - Analyst, 1990 - pubs.rsc.org
… Benzyl cyanide and 4-methylbenzyl cyanide were synthesised following usual procedures and were distilled before use. The purity of these compounds was checked by gas …
Number of citations: 1 pubs.rsc.org
WC Lee, BJ Frost - Green chemistry, 2012 - pubs.rsc.org
… With 4-methylbenzyl cyanide a decrease in activity was observed after the fifth recycling experiment. We attribute this to incomplete catalyst recovery during transfer of the aqueous …
Number of citations: 76 pubs.rsc.org
M Berthelot, M Helbert, C Laurence… - Journal of physical …, 1993 - Wiley Online Library
A thermodynamic hydrogen‐bond basicity scale, pK HB , and a spectroscopic hydrogen‐bond basicity scale, Δν(OH), were measured which permitted the construction of the solute …
Number of citations: 52 onlinelibrary.wiley.com
E Berlin, BA Anderson… - The Journal of Physical …, 1969 - ACS Publications
… nucleus in 2-, 3-, and 4-methylbenzyl cyanide have been measured in theneat liquids and in … , and 4-methylbenzyl cyanide (MBC) have been measured. The 14N nucleus has a spin 7 = …
Number of citations: 15 pubs.acs.org
M Trivedi, SK Dubey, G Kaur, NP Rath - New Journal of Chemistry, 2021 - pubs.rsc.org
… The scope of this system was further examined using 4-methylbenzyl cyanide, pivalonitrile and acrylonitrile. 4-Methylbenzyl cyanide was transformed into the amide with 59–85% yield …
Number of citations: 2 pubs.rsc.org
K Takagi, T Nakagawa, H Takao - Journal of Polymer Science …, 2010 - Wiley Online Library
… and 9′) replacing 3-bromocarbazole group in monomers (6 and 9) with the hydrogen atom were also prepared similarly from 3 with p-tolualdehyde and 7 with 4-methylbenzyl cyanide, …
Number of citations: 9 onlinelibrary.wiley.com

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